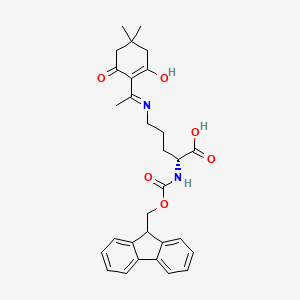

Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine

説明

“Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine” is a chemical compound with the molecular formula C30H34N2O6 . It’s also known as “Fmoc-L-Orn (Dde)-OH” and "(S)-2- ((((9H-Fluoren-9-Yl)Methoxy)Carbonyl)Amino)-5- ((1- (4,4-Dimethyl-2,6-Dioxocyclohexylidene)Ethyl)Amino)Pentanoic Acid" .

Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C30H34N2O6/c1-18 (27-25 (33)15-30 (2,3)16-26 (27)34)31-14-8-13-24 (28 (35)36)32-29 (37)38-17-23-21-11-6-4-9-19 (21)20-10-5-7-12-22 (20)23/h4-7,9-12,23-24,31H,8,13-17H2,1-3H3, (H,32,37) (H,35,36)/t24-/m0/s1" .Physical And Chemical Properties Analysis

This compound appears as a white crystalline powder . It has a predicted density of 1.236±0.06 g/cm3 . The melting point is 134-142 °C, and the predicted boiling point is 743.9±60.0 °C .科学的研究の応用

Peptide Synthesis and Protecting Group Utility

The compound is primarily used in the field of peptide synthesis. The Fmoc group is a temporary protective group used in solid-phase peptide synthesis. It serves to protect the amine functionalities during the synthesis process. Specifically, it has been found useful for protecting the side-chains of lysine, ornithine, and diaminopropionic acid. The protection scheme is critical when creating modified peptides or complex structures like multiple antigenic peptide systems (MAPs). This protection allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions (Wilhelm et al., 2002).

Enhancing Specificity in Ligand Interaction

The compound's unique structure allows for the creation of branched peptides, enhancing the specificity and affinity of ligand interactions with target proteins. For instance, it has been used to produce bivalent consolidated ligands, which show enhanced interaction with specific protein domains, such as the SH2 and SH3 domains of Abelson kinase. These branched peptides can be designed to interact with greater specificity and affinity, a crucial aspect in drug development and molecular biology research (Xu et al., 2004).

Polymer Synthesis

The Fmoc group, as part of the compound, has also been utilized in novel synthetic methods for polymers, like polyhydroxyurethane. Its inclusion allows for controlled reactions and contributes to the stability of the cyclic carbonate group during the polymerization process, ensuring higher yields and product stability. This application demonstrates the compound's utility beyond peptide synthesis, venturing into material science and polymer chemistry (Tomita et al., 2001).

Sustainable Chemistry Practices

In the context of green chemistry, the compound has been involved in developing more sustainable and environmentally friendly methodologies for peptide synthesis. Its use alongside green solvents like 2-methyltetrahydrofuran and ethyl acetate represents an effort to minimize the environmental impact of peptide synthesis, aligning with the broader goals of reducing hazardous chemical use and promoting sustainability in chemical processes (Jad et al., 2016).

作用機序

Target of Action

Fmoc-D-Orn(Dde)-OH, also known as Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine or (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .

Mode of Action

The compound acts as a protecting group for the amino acid ornithine during peptide synthesis . The Fmoc group protects the alpha-amino group, while the Dde group protects the side chain amino group of ornithine . These protecting groups prevent unwanted reactions during the synthesis process .

Biochemical Pathways

In the context of solid phase peptide synthesis (SPPS), Fmoc-D-Orn(Dde)-OH is involved in the coupling reaction of an activated Fmoc-amino acid to the resin . The Fmoc group is then removed using an organic base, such as 4-methylpiperidine . This allows the next amino acid in the sequence to be added .

Pharmacokinetics

Its bioavailability is determined by its efficiency in the peptide synthesis process .

Result of Action

The use of Fmoc-D-Orn(Dde)-OH in peptide synthesis results in the successful incorporation of the amino acid ornithine into the peptide chain with the desired sequence . The protecting groups ensure that the ornithine is added at the correct position in the sequence .

Action Environment

The action of Fmoc-D-Orn(Dde)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the choice of resin, the coupling reagents used, and the conditions for deprotection can all impact the efficiency of the synthesis .

生化学分析

Biochemical Properties

Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis and modification of peptides. The compound’s Fmoc group protects the amino group of ornithine, preventing unwanted reactions during peptide chain elongation. Enzymes such as peptidyl transferases and proteases interact with this compound, facilitating its incorporation into peptide chains and subsequent deprotection .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect the function of these peptides, altering their interactions with cellular receptors and enzymes. This can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. Additionally, the presence of this compound in peptides can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s Fmoc group binds to the amino group of ornithine, protecting it from unwanted reactions. During peptide synthesis, the Fmoc group is removed by specific deprotection agents, allowing the amino group to participate in peptide bond formation. This process is facilitated by enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. Additionally, this compound can inhibit or activate enzymes involved in peptide synthesis, depending on its specific interactions with these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to extreme conditions can lead to the breakdown of the compound, affecting its efficacy in peptide synthesis. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with changes in cell signaling pathways and gene expression noted over extended periods.

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKFYXWSCAFRFO-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1417721.png)

![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)

![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)

![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)

![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)

![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)

![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)